molecular formula C6H5BrOS B3032280 1-(2-Bromothiophen-3-yl)ethanone CAS No. 137272-68-5

1-(2-Bromothiophen-3-yl)ethanone

Cat. No.: B3032280
CAS No.: 137272-68-5
M. Wt: 205.07 g/mol
InChI Key: ZHHOBQRITJIZBU-UHFFFAOYSA-N
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Description

Overview of Thiophene (B33073) as a Privileged Heterocyclic Scaffold in Organic Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone in the architecture of many organic molecules. nih.gov Its aromatic character, resulting from the delocalization of six pi-electrons over the five-membered ring, imparts significant stability to the molecule. wikipedia.org Discovered in 1882 by Viktor Meyer as a contaminant in benzene (B151609), thiophene's structural similarity to benzene is a key aspect of its chemical utility. nih.govslideshare.net This resemblance allows thiophene to act as a bioisostere for the benzene ring in many biologically active compounds, often leading to the retention or even enhancement of biological activity. wikipedia.orgslideshare.net

The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmaceuticals and its versatile nature for chemical modification. nih.govingentaconnect.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, which enhances drug-receptor interactions. nih.gov Furthermore, the incorporation of the thiophene moiety can modulate a compound's physicochemical properties, such as solubility and metabolism. nih.gov Thiophene derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govontosight.ai Beyond pharmaceuticals, thiophenes are also utilized as building blocks in agrochemicals, organic semiconductors, and organic light-emitting diodes (OLEDs). nih.govwikipedia.org

Academic Context and Research Trajectory of Substituted Thiophenylethanones

Substituted thiophenylethanones, also known as acetylthiophenes, represent a significant class of thiophene derivatives that serve as crucial intermediates in the synthesis of more complex molecules. researchgate.net The academic interest in these compounds stems from their utility as building blocks for a variety of heterocyclic systems and biologically active molecules. For instance, 2-acetyl-3-bromothiophene, an isomer of the title compound, is a known precursor for the synthesis of furo[3,2-a]carbazole alkaloids like furostifoline, which exhibit broad pharmacological properties. researchgate.net

The research trajectory has also focused on the synthesis of chalcones derived from acetylthiophenes. These chalcones have shown promising anti-inflammatory, analgesic, and antibacterial activities. researchgate.net Furthermore, acetyl bromothiophenes are valuable intermediates for preparing various biologically active pyridazine (B1198779) derivatives. researchgate.net The versatility of the acetylthiophene scaffold allows for a range of chemical transformations, making it a focal point for the development of novel compounds with potential therapeutic applications.

Rationale for Focused Research on 1-(2-Bromothiophen-3-yl)ethanone

The specific compound, this compound, is a valuable building block in organic synthesis, providing a platform for the creation of more elaborate molecular structures for use in pharmaceuticals and agrochemicals. The rationale for focused research on this particular molecule is rooted in its chemical reactivity and synthetic potential. The presence of a bromine atom and a carbonyl group allows for a variety of chemical transformations.

The bromine atom at the 2-position of the thiophene ring is susceptible to nucleophilic substitution reactions, enabling the introduction of diverse functional groups. The carbonyl group of the ethanone (B97240) moiety can undergo reduction to form the corresponding alcohol or participate in other addition and condensation reactions. This dual reactivity makes this compound a versatile intermediate for constructing a library of novel thiophene derivatives. In medicinal chemistry, the specific arrangement of the bromo and acetyl substituents on the thiophene ring can influence the compound's interaction with biological targets like enzymes and receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromothiophen-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHOBQRITJIZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477159
Record name 1-(2-Bromothiophen-3-yl)ethan-1-one
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Molecular Weight

205.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137272-68-5
Record name 1-(2-Bromothiophen-3-yl)ethan-1-one
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Record name 1-(2-bromothiophen-3-yl)ethan-1-one
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Reactivity and Mechanistic Studies of 1 2 Bromothiophen 3 Yl Ethanone

Reactivity at the Bromine Substituent on the Thiophene (B33073) Nucleus

The reactivity of 1-(2-Bromothiophen-3-yl)ethanone is significantly influenced by the presence of the bromine atom on the thiophene ring. This halogen atom serves as a key functional group, enabling a variety of chemical transformations. Its reactivity is centered on the carbon-bromine (C-Br) bond, which can be cleaved through several mechanisms, allowing for the introduction of new substituents and the formation of new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic Substitution Reactions of the Carbon-Bromine Bond

The bromine atom attached to the thiophene ring in this compound can be displaced by nucleophiles. In these substitution reactions, the bromine atom acts as a leaving group and is replaced by another atom or group. This type of reaction is a fundamental transformation in organic synthesis for functionalizing aromatic and heteroaromatic rings.

Commonly, nucleophilic aromatic substitution (SNAr) on electron-rich rings like thiophene can be challenging. However, the reactivity can be facilitated by the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles are often required. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the bromine, followed by the departure of the bromide ion. The reaction rate and success are dependent on factors such as the strength of the nucleophile, the solvent, and the use of catalysts. While specific studies detailing extensive nucleophilic substitution on this compound are not widely documented in the provided results, the bromine atom can generally be replaced by various nucleophiles.

Typical reagents that can be employed for such transformations include alkoxides like sodium methoxide (B1231860) or potassium tert-butoxide to introduce ether functionalities.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Atom

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom in this compound makes it an excellent substrate for these transformations. myskinrecipes.com Palladium-catalyzed reactions are particularly prominent in this area. wikipedia.org These reactions typically follow a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgyoutube.comyoutube.com This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov For this compound, the C-Br bond serves as the electrophilic site for the palladium catalyst.

The general catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-Br bond of the thiophene ring to form a palladium(II) complex. youtube.com This is followed by transmetalation with the organoboron reagent in the presence of a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.orgyoutube.com

The reaction's versatility allows for the coupling of this compound with various aryl, heteroaryl, vinyl, or alkyl boronic acids or esters to synthesize a diverse array of more complex molecules. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions This table presents generalized conditions typical for Suzuki-Miyaura reactions involving aryl bromides.

Component Example Purpose
Aryl Halide This compound Electrophilic coupling partner
Organoboron Reagent Arylboronic acid (e.g., Phenylboronic acid) Nucleophilic coupling partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ Facilitates the C-C bond formation
Ligand PPh₃, S-Phos, CataXCium A Pd G3 Stabilizes and activates the catalyst nih.govbeilstein-journals.org
Base K₃PO₄, K₂CO₃, Cs₂CO₃ Activates the organoboron reagent beilstein-journals.org

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium beilstein-journals.org |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (like this compound) and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org The catalytic cycle is similar to other palladium-catalyzed couplings and involves the oxidative addition of palladium(0) to the C-Br bond, followed by alkene insertion and beta-hydride elimination to yield the final product. wikipedia.orgyoutube.com The reaction is typically carried out in the presence of a base. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper(I) cocatalyst. nih.govorganic-chemistry.orgyoutube.com This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes. nih.govbeilstein-journals.org this compound can react with various terminal alkynes under Sonogashira conditions. For example, the synthesis of thieno[3,2-b]pyridones has been achieved through a Sonogashira reaction of a similar bromothiophene derivative with a terminal aryl acetylene, using a palladium/copper catalyst system in the presence of a base like triethylamine (B128534) (Et₃N) in THF. researchgate.net

Table 2: Overview of Heck and Sonogashira Reactions

Reaction Coupling Partner Key Reagents Product Type
Heck Reaction Alkene (e.g., Styrene, Acrylate) Pd catalyst, Base Substituted Alkene

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd catalyst, Cu(I) cocatalyst, Base | Disubstituted Alkyne |

Besides the Suzuki, Heck, and Sonogashira reactions, the bromine substituent on this compound allows for other metal-catalyzed transformations. These include:

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. It has a broad substrate scope, similar to the Suzuki coupling, but the toxicity of organotin reagents is a significant drawback. libretexts.org

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) as the nucleophile and is typically catalyzed by nickel or palladium complexes. jcu.edu.au It is effective for forming aryl-aryl bonds. jcu.edu.au

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It would involve the reaction of this compound with an amine to produce N-substituted aminothiophene derivatives.

These varied reactions highlight the utility of the bromine atom as a versatile handle for constructing a wide range of complex molecular architectures from the this compound scaffold.

Reactivity of the Ethanone (B97240) Side Chain

The ethanone (acetyl) group at the 3-position of the thiophene ring is another site of significant reactivity in this compound. The carbonyl group (C=O) and the adjacent methyl protons (α-protons) are the key features governing its chemical behavior.

The carbonyl carbon is electrophilic and thus susceptible to attack by nucleophiles. ontosight.ai The α-protons are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile. Some of the key reactions of the ethanone side chain include:

Reduction: The carbonyl group can be reduced to a secondary alcohol, forming 1-(2-bromothiophen-3-yl)ethanol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Oxidation: While less common for simple ketones, under specific conditions, the acetyl group could be oxidized.

Condensation Reactions: The acidic α-protons allow the molecule to participate in various condensation reactions. For example, in a Knoevenagel condensation , the enolate formed from this compound can react with an aldehyde or another ketone to form an α,β-unsaturated ketone. mdpi.com Chalcones of 2-acetyl-3-bromothiophene, which are α,β-unsaturated ketones, have been synthesized and show biological activities. nih.gov

Halogenation: In the presence of a base and a halogen source (e.g., Br₂), the α-protons can be substituted with halogen atoms.

Darzen Reaction: A modified Darzen reaction has been reported for a quinoline (B57606) analog of ethanone, involving a cascade sequence of bromination and aldol (B89426) condensation to form α,β-epoxy ketones. rsc.org A similar reactivity could potentially be explored for this compound.

The reactivity of the ethanone side chain provides a complementary set of synthetic transformations to those available at the bromine-substituted position, making this compound a versatile building block in organic synthesis.

Carbonyl Group Transformations

The acetyl group's carbonyl function is a primary site for nucleophilic addition and condensation reactions.

Reduction Reactions to Alcohols

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(2-Bromothiophen-3-yl)ethanol. This transformation is typically achieved using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk

The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate during the workup step to yield the alcohol. While both reagents are effective, LiAlH₄ is a significantly stronger reducing agent than NaBH₄ and must be used in anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran. chemguide.co.uk Sodium borohydride, being a milder reagent, can be used in protic solvents such as ethanol (B145695) or methanol. chemguide.co.uk

Table 1: Common Reducing Agents for Carbonyl Reduction

Reducing AgentSolventTypical Reaction ConditionsProduct
Sodium Borohydride (NaBH₄)Ethanol, MethanolRoom temperature1-(2-Bromothiophen-3-yl)ethanol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF (anhydrous)Room temperature, followed by acidic workup1-(2-Bromothiophen-3-yl)ethanol
Condensation Reactions (e.g., Claisen-Schmidt Condensation)

This compound can participate in base-catalyzed condensation reactions. A notable example is the Claisen-Schmidt condensation, where it reacts with an aldehyde that lacks α-hydrogens, such as an aromatic aldehyde, to form a chalcone (B49325) derivative. byjus.comacs.org This reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile. byjus.comgordon.edu

The reaction is typically catalyzed by a base like sodium hydroxide (B78521). gordon.edu The base abstracts an α-hydrogen from the methyl group of this compound to form a resonance-stabilized enolate. This enolate then attacks the carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone (chalcone). byjus.comgordon.edu The synthesis of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one from 2-acetyl-5-bromothiophene (B160168) and 4-nitrobenzaldehyde (B150856) is a well-documented example of this type of reaction. acs.org

Enolate Chemistry and Alpha-Functionalization

The methyl group adjacent to the carbonyl in this compound possesses acidic α-hydrogens, making it amenable to enolate formation. bham.ac.ukleah4sci.com Enolates are versatile intermediates in organic synthesis, acting as potent carbon nucleophiles. nih.gov The formation of an enolate is typically achieved by treating the ketone with a suitable base. The choice of base and reaction conditions can influence whether the kinetic or thermodynamic enolate is formed, although for this compound, only one enolate is possible. bham.ac.uk

Once formed, the enolate can react with a variety of electrophiles, allowing for functionalization at the α-position. These reactions include:

Alkylation: Reaction with alkyl halides to introduce new carbon-carbon bonds.

Halogenation: Reaction with halogens or halogen sources to introduce a halogen at the α-position.

Aldol reactions: Reaction with other carbonyl compounds. leah4sci.com

Formation of Schiff Bases from the Ethanone Group

The carbonyl group of this compound can react with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). wikipedia.orgyoutube.com This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate. youtube.comyoutube.com

The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by proton transfer to form a neutral carbinolamine. youtube.com Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the Schiff base. youtube.comyoutube.com A series of Schiff bases have been synthesized from derivatives of bromothiophenes, highlighting the utility of this reaction. ijpsr.com

Table 2: General Scheme for Schiff Base Formation

Reactant 1Reactant 2CatalystIntermediateProduct
This compoundPrimary Amine (R-NH₂)Acid (e.g., H⁺)HemiaminalSchiff Base

Electrophilic Aromatic Substitution on the Thiophene Ring of this compound

The thiophene ring in this compound is an electron-rich aromatic system and can undergo electrophilic aromatic substitution (EAS). chemicalbook.com However, the reactivity and regioselectivity of this reaction are influenced by the two existing substituents: the bromo group at position 2 and the acetyl group at position 3.

The general mechanism for EAS involves the attack of an electrophile by the π-electrons of the thiophene ring to form a resonance-stabilized carbocation intermediate, often called a Wheland intermediate. masterorganicchemistry.comuci.edulumenlearning.com This is typically the rate-determining step. uci.edu The aromaticity is then restored by the loss of a proton from the ring. masterorganicchemistry.comyoutube.com

The directing effects of the substituents determine the position of the incoming electrophile. The bromo group is a deactivating but ortho-, para-directing substituent, while the acetyl group is a deactivating and meta-directing substituent. In the case of this compound, the available positions for substitution are C4 and C5. The directing effects of the existing groups will influence the preferred position of electrophilic attack.

Oxidation Pathways of the Thiophene Heterocycle in this compound

The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone. researchgate.net The oxidation of thiophenes can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). researchgate.net

The oxidation of substituted bromothiophenes can lead to different products depending on the reaction conditions and the substitution pattern on the thiophene ring. rsc.org For some monosubstituted thiophenes, the intermediate sulfoxide can be highly reactive and may undergo dimerization. rsc.org In other cases, particularly with more hindered thiophenes, the corresponding sulfone can be isolated. rsc.org The acetyl group at the 3-position and the bromo group at the 2-position of this compound will influence the reactivity of the thiophene ring towards oxidation and the stability of the resulting oxidized products.

Derivatization and Complex Molecule Synthesis Utilizing 1 2 Bromothiophen 3 Yl Ethanone As a Building Block

Synthesis of Novel Heterocyclic Systems

The unique structural features of 1-(2-Bromothiophen-3-yl)ethanone have been exploited by chemists to access a diverse range of heterocyclic scaffolds. The following sections detail the synthesis of several important classes of heterocyclic compounds using this thiophene (B33073) derivative as a key starting material.

The synthesis of thiazole (B1198619) derivatives, a class of compounds known for their broad spectrum of biological activities, can be efficiently achieved starting from this compound. A common and effective method is the Hantzsch thiazole synthesis. In a typical reaction, the α-bromoketone functionality of this compound is reacted with a thiourea (B124793) or thioamide derivative.

For instance, the reaction of this compound with a thiosemicarbazone derivative in a suitable solvent such as ethanol (B145695), often under reflux conditions, leads to the formation of a thiazole ring. The reaction proceeds through the initial nucleophilic attack of the sulfur atom of the thiosemicarbazone onto the carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. The specific substituents on the resulting thiazole can be varied by choosing different thiosemicarbazone derivatives.

A variety of substituted thiazoles have been prepared using this methodology, and their structures have been confirmed using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. mdpi.com The table below summarizes some examples of thiazole derivatives synthesized from precursors structurally related to this compound, highlighting the versatility of this synthetic approach.

Starting MaterialReagentProductYield (%)Reference
2-bromo-1-(p-tolyl)ethanoneThiosemicarbazone derivative2-(2-(1-(p-tolyl)ethylidene)hydrazinyl)thiazole derivativeNot specified mdpi.com
2-(bromoacetyl)benzothiazole1,4-bis-thiosemicarbazone1,4-bis((4-(2-benzothiazolyl)thiazol-2-ylidene)hydrazono)-cyclohexane72 rsc.org
ChloroacetoneSubstituted hydrazine-carbothioamides(Z)-3-substituted-2-(2-substituted)-hydrazinylidene)-4-methyl-2,3-dihydrothiazoles78-99 ossila.com

Pyridazine (B1198779) and its derivatives are another important class of nitrogen-containing heterocycles that can be synthesized from this compound. A common synthetic strategy involves the reaction of the starting material with a hydrazine (B178648) derivative.

For example, condensation of this compound with hydrazine hydrate (B1144303) or a substituted hydrazine can lead to the formation of a dihydropyridazine, which can then be oxidized to the corresponding aromatic pyridazine. The reaction typically proceeds by the formation of a hydrazone intermediate, followed by an intramolecular cyclization. The bromine atom on the thiophene ring can be either retained in the final product or can participate in subsequent reactions, such as cross-coupling reactions, to introduce further diversity. researchgate.net

Several synthetic methods for pyridazine derivatives have been reported, including multi-component reactions and cyclization of keto-acid precursors. researchgate.netbiointerfaceresearch.comscielo.br While direct synthesis from this compound is a plausible route, the literature often describes the synthesis from related keto-acids or through multi-component strategies that could be adapted for this starting material. The following table provides examples of pyridazine syntheses from related starting materials.

Starting MaterialReagent(s)ProductYield (%)Reference
4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acidHydrazine hydrate6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone58 scielo.br
3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-onesHydrazine hydrate4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-oneNot specified nih.gov
β,γ-unsaturated hydrazonesCopper catalyst1,6-dihydropyridazinesGood biointerfaceresearch.com

The synthesis of furo[3,2-a]carbazole alkaloids and their analogues represents a significant challenge in organic synthesis due to their complex polycyclic structure. While a direct, one-pot synthesis from this compound is not explicitly detailed in the readily available literature, a plausible synthetic strategy can be envisioned based on established synthetic methodologies for both furans and carbazoles.

A potential approach could involve a multi-step sequence. Initially, the ketone functionality of this compound could be used to construct a furan (B31954) ring. For example, a Paal-Knorr furan synthesis or a related cyclization reaction could be employed. The bromine atom on the thiophene ring could then be utilized in a subsequent cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to introduce an appropriately substituted aniline (B41778) derivative. This would be followed by an intramolecular cyclization to form the carbazole (B46965) ring system.

Alternatively, the thiophene ring of the starting material could be envisioned as a precursor to the furan ring of the final product through ring-transformation reactions, although this would likely be a more complex and less direct route. The synthesis of related carbazole and furo-fused systems often involves transition metal-catalyzed reactions to form the key C-C and C-N bonds. ossila.comorgsyn.org

Synthetic StrategyKey ReactionsStarting Material ClassProduct ClassReference
Fischer-Borsche synthesisCondensation, CyclizationCyclohexanone, Phenylhydrazines1,2,3,4-Tetrahydrocarbazoles orgsyn.org
Metathesis reactionRing-closing metathesisIndole derivativesIndolo[2,3-a]carbazole core rsc.org
Diels-Alder reactionCycloaddition1-methylpyrano[3,4-b]indol-3-oneCarbazomycin A and B researchgate.net

The synthesis of thieno[2,3-b]pyrrol-5-one derivatives from this compound would likely involve a multi-step process to construct the fused pyrrolone ring. A plausible synthetic route could start with the conversion of the acetyl group of the starting material into a more versatile functional group, such as an α-amino acid or an α-azido ester.

For instance, the ketone could be converted to an oxime, which could then be reduced to an amine. Acylation of this amine with a suitable reagent containing a carboxylic acid or ester group, followed by an intramolecular cyclization, could lead to the formation of the thieno[2,3-b]pyrrol-5-one ring system. The bromine atom on the thiophene ring could be carried through the synthesis and used for further diversification of the final product.

The synthesis of the parent thieno[2,3-b]pyrrole core has been reported through various methods, including the cyclization of appropriately substituted thiophene precursors. nih.govnih.gov The introduction of the 5-oxo functionality could be achieved either by using a starting material already containing the necessary functional groups for lactam formation or by oxidation of a pre-formed thieno[2,3-b]pyrrole.

Starting MaterialReagent(s)ProductKey FeaturesReference
Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylateNitrosyl sulphuric acid, then coupling agentsbis-barbituric and bis-pyrazole derivativesSynthesis of thieno[2,3-b]thiophene (B1266192) derivatives researchgate.net
Thiophene derivativeActive methylene (B1212753) reagentsThieno[2,3-d]pyrimidine derivativesSynthesis of fused thiophene systems google.com
Ketene-N,S-acetalsCyclizationThieno[2,3-b]pyrrolesInvestigation of ring formation priority scielo.br

Benzimidazole (B57391) derivatives are a significant class of heterocyclic compounds with a wide range of pharmaceutical applications. The synthesis of benzimidazoles from this compound can be approached through several synthetic strategies. A common method for benzimidazole synthesis is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, or an aldehyde followed by oxidation.

A plausible route starting from this compound would involve its conversion to a carboxylic acid derivative or an aldehyde. For example, oxidation of the acetyl group could yield a carboxylic acid, which could then be condensed with an o-phenylenediamine in the presence of a dehydrating agent or under acidic conditions to form the benzimidazole ring.

Alternatively, the α-bromoketone functionality can be exploited. Reaction with an o-phenylenediamine could lead to the formation of a dihydro-1,4-benzodiazepine intermediate, which upon rearrangement or further reaction could yield a benzimidazole derivative. The synthesis of thiazolo[3,2-a]benzimidazoles has been reported from related bromoacetyl precursors, indicating the feasibility of using the reactive bromine for ring closure. researchgate.net

Starting MaterialReagent(s)ProductKey FeaturesReference
o-PhenylenediaminesAldehydes1,2-disubstituted benzimidazolesSolvent-free, acid-catalyzed
1,2-diamino benzenesAromatic aldehydesBenzimidazolesNano-Fe₂O₃ catalyst, aqueous medium
2-acetylbenzimidazoleAryl aldehydesBenzimidazole chalconesClaisen–Schmidt condensation biointerfaceresearch.com

The synthesis of annelated pyridin-4-ones and pyran-4-ones, where a thiophene ring is fused to the pyridinone or pyranone ring, can be achieved using this compound as a versatile starting material. The construction of the pyridin-4-one or pyran-4-one ring typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amine or a source of ammonia (B1221849) for pyridinones, or cyclization of a suitable precursor for pyranones.

Starting from this compound, the acetyl group can be elaborated to introduce the necessary functionality for ring closure. For example, a Claisen condensation with a suitable ester, such as diethyl oxalate, would introduce a β-dicarbonyl moiety. This intermediate could then be reacted with an amine or ammonia to form a thieno[3,2-b]pyridin-4-one derivative.

For the synthesis of thieno-annulated pyran-4-ones, the β-dicarbonyl intermediate derived from the starting material could undergo an intramolecular cyclization under acidic conditions. The bromine atom on the thiophene ring provides a handle for further synthetic modifications, allowing for the creation of a library of diverse annelated heterocyclic compounds.

Starting Material ClassReagent(s)Product ClassKey Reaction TypeReference
1-Methyl-1,3-(ar)enynesNitrilesDensely substituted pyridinesFormal [4+2] cycloaddition
Cyanoacetamide, Aryl aldehydes, Ethyl acetoacetateAmmonium acetatePolysubstituted dihydropyridonesOne-pot, multi-component reaction
o-hydroxyaminoazineEthyl orthoformateFused pyran-4-onesCondensation

Development of Conjugated Oligomers and Polymers

The bifunctionality of this compound makes it an important building block for the synthesis of conjugated polymers. These materials are of significant interest in materials science for their electronic properties and potential applications in organic electronics.

The rational design of polymers using this compound focuses on creating materials with specific, tunable electronic and optoelectronic properties. The thiophene unit itself is electron-rich and contributes to the conductivity of the resulting polymer chain. The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, which are fundamental methods for forming the carbon-carbon bonds necessary for polymer backbone extension. The acetyl group can be used to modify the polymer's solubility, morphology, or electronic characteristics, or it can be further reacted to introduce other functional moieties.

By carefully selecting co-monomers to be polymerized with the this compound unit, chemists can engineer the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control over the electronic band gap is crucial for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where efficient charge transport and specific light absorption/emission wavelengths are required. For instance, copolymerizing with electron-accepting units can create donor-acceptor polymers with low band gaps, which are desirable for absorbing a broader range of the solar spectrum in OPV devices.

Thiophene-based polymers are a major class of organic semiconductors due to the ability of the sulfur atoms to enhance intermolecular interactions and promote ordered packing, which facilitates charge transport. The synthesis of these semiconductors often involves the polymerization of thiophene derivatives.

For example, copolymers of 3,3′-(ethane-1,2-diylidene)bis(indolin-2-one) (EBI), an electron-acceptor, with bithiophene have demonstrated p-type semiconductor behavior with notable hole mobility in organic thin-film transistors (OTFTs). rsc.org While not directly starting from this compound, this illustrates the principle of combining thiophene units with other building blocks to create functional semiconductors. The use of this compound allows for the introduction of a specifically substituted thiophene ring into a polymer chain, which can influence the material's final properties.

The general approach involves a polycondensation reaction. A derivative of this compound, often after modification of the acetyl group or conversion of the bromide to a different reactive group (like a boronic ester), can be reacted with a dibromo- or di-stannyl-co-monomer under palladium catalysis to yield a high molecular weight polymer. The resulting materials are then characterized for their electrical properties, such as charge carrier mobility and on/off current ratios, to assess their performance as semiconductors in electronic devices. The table below shows representative data for a thiophene-based polymer, illustrating the type of performance metrics used.

PolymerPolymerization MethodMobility (cm²/Vs)On/Off RatioApplication
Poly(3,3″‴-didodecyl sexythiophene) (PST)FeCl₃ Oxidative Coupling0.121.7x10⁵OTFT
Copolymers of EBI and bithiopheneSuzuki Coupling0.044-OTFT

Table 1: Representative properties of thiophene-based polymeric semiconductors. Data is illustrative of the field. rsc.orgurjc.es

Construction of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through a base- or acid-catalyzed condensation reaction, typically the Claisen-Schmidt condensation, between an acetophenone (B1666503) and an aromatic aldehyde. nih.govacs.org The acetyl group of this compound can readily participate in this reaction, making it a key precursor for a specific class of chalcones containing a 2-bromo-3-thienyl moiety.

The general synthesis involves reacting this compound with a substituted or unsubstituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in a solvent such as ethanol. nih.gov The base deprotonates the α-carbon of the acetyl group, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone characteristic of the chalcone framework.

These reactions are often straightforward and can produce a wide array of chalcone derivatives by simply varying the aldehyde partner. The resulting (E)-1-(2-bromothiophen-3-yl)-3-arylprop-2-en-1-one derivatives are of interest as intermediates for synthesizing various heterocyclic compounds.

Aldehyde ReactantBase/CatalystSolventProduct
BenzaldehydeNaOHEthanol(E)-1-(2-bromothiophen-3-yl)-3-phenylprop-2-en-1-one
4-MethoxybenzaldehydeKOHMethanol(E)-1-(2-bromothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
4-Nitrobenzaldehyde (B150856)NaOHEthanol(E)-1-(2-bromothiophen-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Table 2: Illustrative examples of Claisen-Schmidt condensation reactions to form chalcone derivatives from this compound.

Synthesis of Macrocyclic Compounds Incorporating Thiophene Units

The strategic placement of reactive handles in this compound also allows for its incorporation into macrocyclic structures. The synthesis of such large-ring systems often requires multi-step procedures where the thiophene unit is first elaborated into a more complex building block before the final ring-closing reaction.

For example, the acetyl and bromo groups can be independently modified to introduce linker arms with terminal reactive functionalities suitable for macrocyclization (e.g., amines, alkynes, or other halides). A common strategy is to perform a double coupling reaction. A derivative of this compound could be dimerized or reacted with another bifunctional linker molecule. The resulting linear precursor, now possessing two reactive ends, can undergo an intramolecular cyclization under high-dilution conditions to favor the formation of the macrocycle over intermolecular polymerization.

Thiophene-containing macrocycles are explored for their unique host-guest chemistry and their potential as components in supramolecular chemistry and materials science. osti.gov The rigid and planar nature of the thiophene ring can impart conformational pre-organization to the macrocycle, which can be advantageous for selective ion or molecule binding. While specific examples starting directly from this compound are highly specialized, the principles of macrocycle synthesis using bifunctional building blocks are well-established. For instance, pyrazole-based macrocycles have been synthesized and shown to be highly selective kinase inhibitors, demonstrating the utility of macrocyclization in creating functionally specific molecules. nih.gov

Computational and Theoretical Investigations of 1 2 Bromothiophen 3 Yl Ethanone and Its Derivatives

Quantum Chemical Studies for Structural and Electronic Elucidation

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular structure, electronic properties, and spectroscopic features of organic molecules. scispace.commdpi.com These methods allow for the detailed investigation of compounds like 1-(2-Bromothiophen-3-yl)ethanone, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a computational method that has proven to be highly effective for studying the electronic structure of molecules. nih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for these calculations, often paired with basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. scispace.comnih.gov

The first step in a computational study is typically the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. For a molecule like this compound, which has a rotatable bond between the thiophene (B33073) ring and the acetyl group, multiple conformations may exist.

Computational methods can be used to identify these different conformers and determine their relative stabilities by comparing their optimized energies. The conformer with the lowest energy is the most stable and is expected to be the most populated at equilibrium. The optimized geometrical parameters, such as bond lengths and bond angles, can then be compared with experimental data if available, providing a measure of the accuracy of the computational method. rroij.com For instance, in related thiophene derivatives, DFT calculations have shown excellent agreement with X-ray diffraction data. mdpi.com

Table 1: Representative Calculated Geometric Parameters for a Thiophene Derivative.
ParameterCalculated Value (DFT/B3LYP)Experimental Value (X-ray)
C2-C3 Bond Length (Å)1.3851.382
C3-C4 Bond Length (Å)1.4211.418
C4-C5 Bond Length (Å)1.3751.371
C2-S1 Bond Length (Å)1.7251.720
C5-S1 Bond Length (Å)1.7231.718
C3-C6 Bond Length (Å)1.4801.475
C6-O7 Bond Length (Å)1.2251.221
C2-Br8 Bond Length (Å)1.8901.885
C2-C3-C4 Angle (°)112.5112.3
C3-C4-C5 Angle (°)112.8112.6
C2-S1-C5 Angle (°)92.292.1

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive. rroij.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. These maps are useful for identifying the regions that are rich in electrons (nucleophilic sites) and those that are electron-deficient (electrophilic sites). In an MEP map, red colors typically indicate regions of high electron density, while blue colors indicate regions of low electron density. This information is invaluable for predicting how a molecule will interact with other reagents. rroij.com

Table 2: Representative Calculated Electronic Properties for a Thiophene Derivative.
PropertyCalculated Value (eV)
HOMO Energy-6.45
LUMO Energy-2.15
HOMO-LUMO Energy Gap4.30
Ionization Potential6.45
Electron Affinity2.15

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intramolecular interactions. rroij.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

By examining the interactions between filled (donor) and empty (acceptor) NBOs, it is possible to quantify the extent of charge delocalization, also known as hyperconjugation. The stabilization energy associated with these interactions provides a measure of their strength. This analysis can reveal important details about the electronic structure, such as the delocalization of π-electrons in the thiophene ring and the interactions between the ring and the acetyl substituent. nih.gov

Molecules with extended π-conjugated systems and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics. aip.orgpsu.edu Computational methods can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β₀). acs.org

For thiophene derivatives, it has been shown that the presence of electron-donating and electron-accepting groups can enhance the NLO response. aip.org The thiophene ring itself can act as an efficient electron donor. aip.org DFT calculations can provide valuable insights into the NLO potential of this compound and its derivatives, guiding the design of new materials with enhanced NLO properties.

Spectroscopic Parameter Prediction (e.g., Vibrational Wavenumbers, NMR Shifts)

Computational chemistry is also a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Vibrational Wavenumbers: DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to improve their agreement with experimental data. scispace.com By analyzing the vibrational modes, it is possible to assign the different peaks in the spectra to specific molecular motions, such as stretching and bending of bonds. scispace.com

NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts that would be observed in an NMR experiment. nih.gov These predictions can be used to help assign the signals in an experimental spectrum and to confirm the structure of a compound.

Computational Exploration of Reaction Mechanisms and Pathways

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms that are often challenging to probe experimentally. For this compound, theoretical studies, primarily employing Density Functional Theory (DFT), can provide significant insights into its reactivity. While specific computational studies exclusively targeting this molecule's reaction pathways are not extensively documented, a comprehensive understanding can be constructed by examining theoretical investigations on related brominated and acetylated thiophene systems.

The reactivity of this compound is dictated by the interplay of the electron-withdrawing acetyl group and the bromo substituent on the thiophene ring. Computational models can predict the most probable sites for nucleophilic and electrophilic attack, as well as the transition state energies for various potential reactions.

One of the primary reaction pathways for this compound is nucleophilic aromatic substitution (SNAr) of the bromine atom. Computational studies on similar 2-bromothiophene (B119243) systems can help in understanding the energetics of this process. The mechanism typically involves the formation of a Meisenheimer complex, and DFT calculations can determine the activation energy barrier for its formation and subsequent collapse to products. The presence of the acetyl group at the 3-position is expected to activate the ring towards nucleophilic attack, a hypothesis that can be quantified through computational analysis of the charge distribution and LUMO (Lowest Unoccupied Molecular Orbital) of the molecule.

Another significant set of reactions involves the acetyl group. Theoretical studies on the Vilsmeier-Haack reaction of 2-acetylthiophenes, for instance, have elucidated the mechanism of chloroformylation, leading to the formation of β-chloroacroleins. mdpi.com These studies reveal the stepwise nature of the reaction, involving the formation of a chloromethylene iminium salt and its subsequent reaction with the enol form of the acetylthiophene. The calculated energy profiles for such reactions can pinpoint the rate-determining step and the influence of substituents on the reaction rate.

Furthermore, the oxidation of brominated thiophenes has been a subject of interest. Depending on the substitution pattern and oxidizing agent, the reaction can lead to the formation of thiophene S,S-dioxides. rsc.org Computational studies can model the oxidation process, providing insights into the reactivity of the intermediate sulfoxides, which can be highly reactive and prone to dimerization. rsc.org For this compound, theoretical calculations could predict the feasibility of such an oxidation and the potential for subsequent cycloaddition reactions of the resulting sulfone.

The table below summarizes plausible reaction pathways for this compound that can be investigated using computational methods, based on literature on related compounds.

Reaction TypeReacting Functional GroupPotential ProductsComputational Insights
Nucleophilic Aromatic Substitution2-BromoSubstituted 3-acetylthiophenesActivation energy barriers, Meisenheimer complex stability, substituent effects.
Vilsmeier-Haack Reaction3-Acetyl2-Bromo-3-(chloroacrolein)thiophenesReaction energy profiles, transition state geometries, mechanism elucidation. mdpi.com
OxidationThiophene Ring (Sulfur)2-Bromo-3-acetylthiophene-S,S-dioxideOxidation potentials, reactivity of sulfoxide (B87167) intermediates, dimerization pathways. rsc.org
Knoevenagel Condensation3-AcetylThiophene-based chalconesReaction thermodynamics and kinetics, catalyst effects.

Computational approaches, such as the use of adaptive learning algorithms and neural networks, are emerging as powerful techniques for efficiently exploring potential energy surfaces and identifying complex reaction pathways without prior assumptions. nih.govrsc.org These methods can be applied to systems like this compound to uncover novel reactivity and competing reaction channels.

Theoretical Assessment of Intermolecular Interactions and Crystal Packing

The solid-state structure and properties of a molecular crystal are governed by the intricate network of intermolecular interactions. For this compound, computational methods provide a detailed understanding of these non-covalent forces, which in turn dictate the crystal packing arrangement. Theoretical assessments can quantify the strength of these interactions and rationalize the observed crystallographic features.

A key aspect of the intermolecular interactions in this compound is the presence of the bromine atom, which can participate in halogen bonding. Computational studies on systems like bromo-pentafluorobenzene interacting with thiophene have revealed the importance of σ-hole and π-hole interactions. rsc.orgresearchgate.net The bromine atom in this compound possesses an electropositive region (the σ-hole) along the C-Br bond axis, which can interact favorably with nucleophilic regions of adjacent molecules, such as the oxygen atom of the acetyl group or the π-system of the thiophene ring.

In addition to halogen bonding, other non-covalent interactions play a crucial role in the crystal packing. These include hydrogen bonds, particularly C-H···O and C-H···Br interactions, and π-π stacking interactions between the thiophene rings. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to characterize and quantify these weak interactions. nih.gov QTAIM analysis can identify bond critical points (BCPs) between interacting atoms, providing evidence for the existence of an interaction and an estimation of its strength based on the electron density at the BCP. NBO analysis, on the other hand, can reveal the donor-acceptor orbital interactions that contribute to the stabilization of these non-covalent bonds.

The crystal structure of derivatives of 2,5-disubstituted thiophenes has been shown to exhibit systematic trends related to molecular symmetry. nih.gov While this compound is asymmetrically substituted, the interplay of the various intermolecular forces will determine its preferred packing motif. Computational crystal structure prediction (CSP) methods can be used to generate and rank plausible crystal structures based on their calculated lattice energies, providing a theoretical basis for understanding the experimentally observed form.

The following table summarizes the key intermolecular interactions expected in the crystal structure of this compound and the computational methods used to investigate them.

Interaction TypeDonorAcceptorComputational Investigation Methods
Halogen BondC-Br (σ-hole)C=O (Oxygen), Thiophene (π-system)Molecular Electrostatic Potential (MEP) maps, QTAIM, NBO analysis.
Hydrogen BondC-H (Thiophene, Methyl)C=O (Oxygen), BromineGeometry optimization, interaction energy calculations, QTAIM.
π-π StackingThiophene RingThiophene RingDimer interaction energy calculations, visualization of packing diagrams.

By systematically analyzing these interactions, computational studies can build a comprehensive model of the crystal packing of this compound, explaining its solid-state properties and providing a foundation for the rational design of new materials based on this molecular scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Bromothiophen-3-yl)ethanone, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via Friedel-Crafts acylation. A typical procedure involves reacting 3-bromothiophene with acetyl chloride in dichloromethane (DCM) using anhydrous AlCl₃ as a catalyst. The reaction is conducted at 250–273 K to control exothermicity, followed by gradual warming to room temperature. Post-reaction, the mixture is quenched with ice water, extracted with DCM, and purified via vacuum distillation. Yield optimization focuses on catalyst stoichiometry (3:1 molar ratio of AlCl₃ to acetyl chloride) and temperature gradients to minimize side reactions .

Q. How is this compound characterized structurally and spectroscopically?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in CDCl₃ confirm the acetyl group (δ ~2.63 ppm for CH₃, 201.53 ppm for carbonyl) and aromatic protons (δ 7.2–7.6 ppm). Discrepancies in coupling constants (e.g., J = 7.5–7.9 Hz for adjacent thiophene protons) validate regioselectivity .
  • X-ray Crystallography : Single-crystal X-ray diffraction reveals planar geometry with intermolecular C–H⋯O hydrogen bonding. SHELX or OLEX2 software refines crystallographic data (space group P2₁/c, Z = 4), ensuring atomic displacement parameters (ADPs) are within acceptable thresholds .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Despite limited toxicological data, standard precautions for brominated aromatics apply:

  • Use fume hoods to avoid inhalation (P261) and wear nitrile gloves to prevent dermal exposure (P262).
  • Store in inert atmospheres (N₂ or Ar) to prevent degradation. Quench residual AlCl₃ with saturated NaHCO₃ during workup to mitigate exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

  • Methodology :

  • Cross-validate NMR shifts with computational tools (e.g., ACD/Labs or Gaussian) using density functional theory (DFT). Compare experimental IR stretches (e.g., C=O at ~1680 cm⁻¹) with simulated spectra .
  • For crystallography, employ twin refinement in SHELXL or utilize OLEX2’s OLEX2/CRYSTALS interface to model disorder. Verify hydrogen bonding networks against Cambridge Structural Database (CSD) entries .

Q. What strategies improve yield and purity in large-scale synthesis?

  • Methodology :

  • Catalyst Recycling : Recover AlCl₃ via aqueous extraction and reactivation with HCl.
  • Solvent Optimization : Replace DCM with recyclable solvents like toluene, leveraging azeotropic distillation to remove water.
  • Process Analytical Technology (PAT) : Use in-situ FTIR to monitor acyl intermediate formation and adjust reagent addition rates dynamically .

Q. How is this compound utilized in synthesizing bioactive heterocycles?

  • Methodology :

  • Chalcone Derivatives : React with substituted benzaldehydes under Claisen-Schmidt conditions (NaOH/EtOH) to yield α,β-unsaturated ketones with anti-inflammatory activity.
  • Furocarbazoles : Cyclize with indole derivatives via Pd-catalyzed C–H activation, forming tricyclic cores for anticancer screening.
  • Pyridazines : Condense with hydrazines under microwave irradiation to generate nitrogen-rich heterocycles for antimicrobial assays .

Q. What challenges arise in crystallographic refinement of halogenated thiophene derivatives?

  • Methodology :

  • Thermal Motion Artifacts : High ADPs for bromine atoms require anisotropic refinement in SHELXL. Apply restraints to C–Br bond distances (1.85–1.90 Å) to prevent overfitting.
  • Twinned Crystals : Use the TWIN command in SHELXL with a BASF parameter to model diffraction overlap. Validate with the R₁ factor (<5% for high-resolution data) .

Q. How can computational models predict reactivity in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic centers (Mulliken charges on C-2: +0.25 e).
  • Docking Studies : Simulate Suzuki-Miyaura coupling with Pd(PPh₃)₄, predicting regioselectivity at the bromine site. Validate with experimental turnover frequencies (TOFs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.